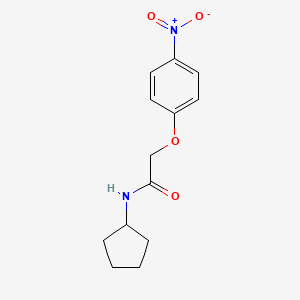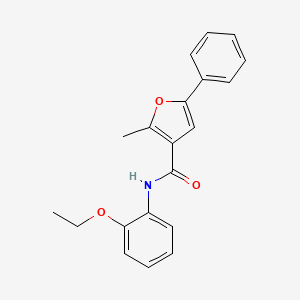
1-(4-methylphenyl)-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylphenyl)-4-(2-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the family of piperazines. It is a psychoactive drug that acts as a serotonin receptor agonist and is used in scientific research to study the effects of serotonin on the brain and behavior.
Scientific Research Applications
Synthesis and Characterization
- Piperazine derivatives, including 1-(4-methylphenyl)-4-(2-pyridinylmethyl)piperazine, are synthesized and characterized by spectral analysis. Docking studies of these compounds suggest significant roles in medicinal chemistry (V. Balaraju et al., 2019).
Biological Activities and Applications
- Phosphorus dendrimers with amine terminal groups, including methyl piperazine, show low cytotoxicity towards various cell strains and have demonstrated the ability to complex with DNA, indicating their potential for biological applications (C. Padié et al., 2009).
- Research on G protein-biased dopaminergics incorporating pyrazolo[1,5-a]pyridine substructures highlights the synthesis of compounds that selectively activate dopamine receptors, suggesting therapeutic potential for neuropsychiatric disorders (D. Möller et al., 2017).
- The development of novel insecticides based on the structure of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine showcases the chemical's role in creating compounds with specific activities against agricultural pests, indicating its significance in the development of novel pesticides (M. Cai et al., 2010).
Structural Analysis
- Studies involving the crystal structure of compounds related to 1-(4-methylphenyl)-4-(2-pyridinylmethyl)piperazine, such as flunarizinium isonicotinate, contribute to understanding the molecular conformations and interactions important for their biological activities (C. Kavitha et al., 2014).
properties
IUPAC Name |
1-(4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTUQAOSELUPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)
![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)


![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)
